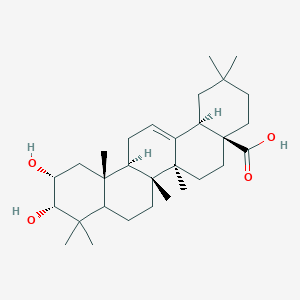

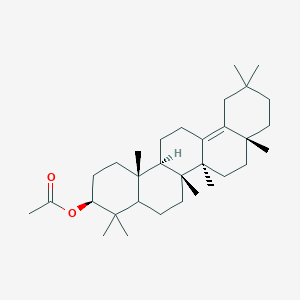

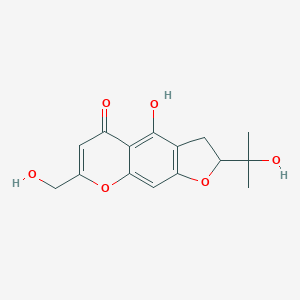

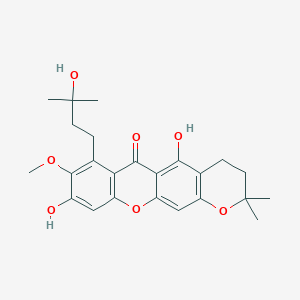

δ-Amyrin acetate

描述

[(3S,4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate is a natural product found in Scaevola floribunda, Scaevola plumieri, and other organisms with data available.

科学研究应用

药理学

δ-Amyrin acetate 在药理学研究中显示出希望,因为它具有生物活性。它已被研究用于其阻碍 HCV 在人体细胞内流入机制的潜力,这可能导致丙型肝炎的新疗法 . 此外,在小鼠模型中观察到其降血糖和降血脂作用,表明其在糖尿病和动脉粥样硬化管理方面具有潜在的应用 .

生物化学

在生物化学研究中,this compound 在理解 β-Amyrin 生物合成中的催化机制和底物识别方面发挥作用 . 这些知识对于开发合成有价值化合物的生化途径至关重要。

医学

This compound 的药用应用十分广泛。它已从各种植物中分离出来,并表现出抗氧化、抗黄嘌呤氧化酶和抗酪氨酸酶的潜力,这些潜力有利于治疗痛风和皮肤色素沉着过度等疾病 .

化妆品

该化合物的化妆品应用源于其在合成各种化妆品中的前体作用。其三萜结构由于其抗炎和皮肤屏障保护特性,对生产护肤品很有价值 .

农业

在农业中,this compound 的抗菌和抗真菌特性使其成为植物保护的候选者 . 它作为更复杂的三萜类化合物前体的作用也表明了其在开发天然杀虫剂方面的潜在用途。

食品工业

虽然没有直接应用于食品工业,但this compound 出现在药用植物(如 Ficus racemosa)中,这些植物在传统医学中被用于治疗各种疾病,表明其与食品科学和营养的间接关联 .

材料科学

最后,在材料科学中,this compound 等化合物的合成和操作有助于开发具有特定生化特性的新材料,这些材料可用于各种工业应用 .

作用机制

Target of Action

It is known that amyrin compounds, in general, have shown high value as antimicrobial and antifungal agents in plants, and they share pharmacologically relevant properties .

Mode of Action

It is known that the enzymatic polycyclization reactions catalyzed by oxidosqualene (OXSQ) cyclases (OSCs) proceed with complete regio- and stereospecificity, leading to the formation of new C–C bonds and chiral centers and to the generation of diverse polycyclic sterols and triterpenoids .

Biochemical Pathways

Delta-Amyrin acetate is involved in the biosynthetic pathway from farnesyl diphosphate (FPP) to cycloartenol or β-amyrin . This pathway includes the actions of squalene synthase (SQS) and squalene epoxidase (SQE), leading to the formation of diverse polycyclic sterols and triterpenoids .

Pharmacokinetics

It is known that the procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .

Result of Action

The pentacyclic triterpene α, β-amyrin isolated from Protium heptaphyllum exerts antihyperglycemic and hypolipidemic effects in mouse models of STZ-induced diabetes and high-fat diet-induced hyperlipidemia

属性

IUPAC Name |

[(3S,4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h24-26H,10-20H2,1-9H3/t24-,25+,26-,29+,30-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCVECTWKNBXCO-LNFVHJCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4=C5CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CCC4=C5CC(CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51361-60-5 | |

| Record name | Olean-13(18)-en-3-ol, 3-acetate, (3β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51361-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

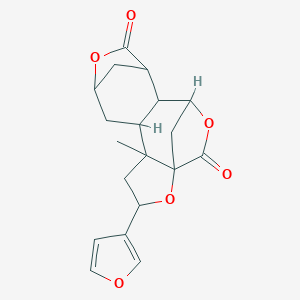

![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)